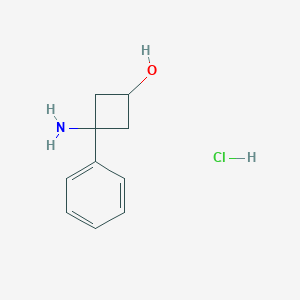

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride” is a compound that likely contains a cyclobutane ring, which is a ring of four carbon atoms, with an amino group (NH2) and a phenyl group (a ring of six carbon atoms, C6H5) attached. The “1s,3s” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction or NMR spectroscopy could be used to determine the exact structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The amino group might participate in acid-base reactions, while the phenyl group might undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Wissenschaftliche Forschungsanwendungen

- Ornithine Aminotransferase Inhibitor : (1S,3S)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride acts as a potent inhibitor of ornithine aminotransferase. This enzyme plays a crucial role in amino acid metabolism, and its inhibition can have implications in disease pathways .

- Drug Development : Researchers explore this compound as a building block for designing novel drugs. Its unique cyclobutanecarboxylic acid scaffold can be modified to create new therapeutic agents .

- Chiral Building Block : The chiral nature of (1S,3S)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride makes it valuable in asymmetric synthesis. Chemists use it to construct complex molecules with specific stereochemistry .

- Peptide Backbone Modification : Incorporating this compound into peptide sequences can alter their conformation and stability. Researchers study its impact on peptide folding and biological activity .

- Functional Materials : (1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride may find applications in designing functional materials, such as polymers or supramolecular assemblies .

- Protein-Protein Interaction Modulation : By targeting specific protein-protein interactions, this compound could influence cellular processes. Investigating its effects on protein complexes is an active area of research .

Enzyme Inhibition Studies

Medicinal Chemistry

Organic Synthesis

Peptide Chemistry

Materials Science

Chemical Biology

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-3-phenylcyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10(6-9(12)7-10)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOVUERNTXNPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1s,3s)-3-Amino-3-phenylcyclobutan-1-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)

![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)